molecular formula C12H15NO2 B1439659 4-Benzyl-1,4-oxazepan-3-one CAS No. 109069-15-0

4-Benzyl-1,4-oxazepan-3-one

Cat. No.: B1439659
CAS No.: 109069-15-0
M. Wt: 205.25 g/mol
InChI Key: JQTFNRBQFFGXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1,4-oxazepan-3-one is an organic compound with the molecular formula C 12 H 15 NO 2 and a molecular weight of 205.25 g/mol . Its structure is characterized by a seven-membered oxazepanone ring bearing a benzyl group at the nitrogen atom. The compound is assigned CAS Number 109069-15-0 . As a building block in organic synthesis, 4-Benzyl-1,4-oxazepan-3-one belongs to a class of N,O-heterocycles that are pivotal research topics due to their broad utility in developing pharmaceuticals, agrochemicals, and functional materials . Heterocyclic compounds containing nitrogen and oxygen atoms, such as this one, are frequently investigated as key intermediates in the preparation of more complex molecules with biological activity . Please handle this product with care. Safety information indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended for research purposes only and is not classified as a medicinal product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-1,4-oxazepan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12-10-15-8-4-7-13(12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTFNRBQFFGXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)COC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of the 4-Benzyl-1,4-oxazepan-3-one Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-Benzyl-1,4-oxazepan-3-one scaffold is a pivotal structural motif in contemporary medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its seven-membered heterocyclic ring system imparts unique conformational properties that are increasingly exploited in the design of novel drugs targeting the central nervous system and beyond. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable intermediate. We will delve into the mechanistic underpinnings of a robust intramolecular cyclization approach, explore viable alternative routes including reductive amination and Mitsunobu cyclization, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of 4-Benzyl-1,4-oxazepan-3-one in their research and development endeavors.

Introduction: The Significance of the 1,4-Oxazepane Scaffold

Seven-membered heterocyclic rings, such as the 1,4-oxazepane system, are gaining considerable attention in drug discovery due to their inherent three-dimensionality.[1][2] This structural feature allows for the presentation of substituents in a wider range of spatial orientations compared to more common five- and six-membered rings, enabling more precise and potent interactions with biological targets. The 4-benzyl-1,4-oxazepan-3-one core, in particular, is a key intermediate in the synthesis of compounds with monoamine reuptake inhibitory activity, which are of interest for treating depression, anxiety, and other neurological disorders.[3] The benzyl group serves as a common protecting group for the nitrogen atom, which can be readily removed in later synthetic steps to allow for further functionalization.

This guide will focus on providing a detailed and practical understanding of the synthesis of this important building block, emphasizing the rationale behind the selection of reagents and reaction conditions.

Primary Synthetic Strategy: Intramolecular Williamson Ether Synthesis-like Cyclization

The most direct and widely employed route for the synthesis of 4-Benzyl-1,4-oxazepan-3-one is through a base-mediated intramolecular cyclization of a suitable acyclic precursor. This strategy is conceptually similar to the Williamson ether synthesis and offers a reliable and scalable method for the construction of the seven-membered ring.

Retrosynthetic Analysis and Mechanistic Rationale

A logical retrosynthetic disconnection of the target molecule points to the key acyclic precursor, N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide. The synthesis of this precursor can be achieved through a two-step process starting from benzylamine.

G Target 4-Benzyl-1,4-oxazepan-3-one Precursor1 N-Benzyl-N-(2-hydroxyethyl)-2-chloroacetamide Target->Precursor1 Intramolecular Cyclization Precursor2 N-Benzyl-N-(2-hydroxyethyl)amine Precursor1->Precursor2 Acylation Reagent1 Chloroacetyl chloride Precursor3 Benzylamine Precursor2->Precursor3 Alkylation Reagent2 2-(Benzylamino)ethanol Reagent3 2-Bromoethanol or Ethylene oxide

Figure 1: Retrosynthetic analysis of 4-Benzyl-1,4-oxazepan-3-one.

The forward synthesis involves two key transformations:

  • Formation of the Acyclic Precursor: This can be achieved by either the alkylation of benzylamine with a suitable 2-hydroxyethylating agent (e.g., 2-bromoethanol) to form N-benzyl-2-aminoethanol, followed by acylation with chloroacetyl chloride, or by the reaction of N-benzylamine with 2-(2-hydroxyethoxy)acetyl chloride.

  • Intramolecular Cyclization: The crucial ring-forming step is a base-mediated intramolecular nucleophilic substitution. The alkoxide, generated in situ from the hydroxyl group by a suitable base, displaces the chloride on the acetamide moiety to form the seven-membered oxazepane ring. The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium tert-butoxide (NaOtBu) is critical to favor the intramolecular cyclization over competing intermolecular reactions.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyl-2-aminoethanol

  • Materials: Benzylamine, 2-bromoethanol, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and 2-bromoethanol (1.1 eq).

    • Heat the mixture to reflux (approximately 82 °C) and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford N-benzyl-2-aminoethanol as a colorless oil.

Step 2: Synthesis of N-Benzyl-N-(2-hydroxyethyl)-2-chloroacetamide

  • Materials: N-Benzyl-2-aminoethanol, chloroacetyl chloride, triethylamine (Et₃N), dichloromethane (DCM).

  • Procedure:

    • Dissolve N-benzyl-2-aminoethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide, which can often be used in the next step without further purification.

Step 3: Intramolecular Cyclization to 4-Benzyl-1,4-oxazepan-3-one

  • Materials: N-Benzyl-N-(2-hydroxyethyl)-2-chloroacetamide, sodium hydride (60% dispersion in mineral oil) or sodium tert-butoxide, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the completion of the reaction (typically 12-24 hours).

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Benzyl-1,4-oxazepan-3-one as a white to off-white solid.

Data Summary
StepReactantsKey ReagentsSolventTypical Yield
1Benzylamine, 2-BromoethanolK₂CO₃Acetonitrile70-85%
2N-Benzyl-2-aminoethanol, Chloroacetyl chlorideEt₃NDichloromethane85-95%
3N-Benzyl-N-(2-hydroxyethyl)-2-chloroacetamideNaH or NaOtBuTHF60-75%

Alternative Synthetic Strategies

While the intramolecular cyclization of a haloacetamide precursor is a robust method, other synthetic strategies can also be employed, offering different advantages in terms of starting material availability and reaction conditions.

Reductive Amination Approach

Reductive amination is a powerful and versatile method for the formation of C-N bonds and can be adapted for the synthesis of cyclic amines.[4] For the synthesis of 4-Benzyl-1,4-oxazepan-3-one, a plausible retrosynthetic disconnection points to a dicarbonyl precursor.

G Target 4-Benzyl-1,4-oxazepan-3-one Precursor Keto-aldehyde or Keto-acid precursor Target->Precursor Reductive Amination Reagent1 Benzylamine Reagent2 Reducing Agent (e.g., NaBH(OAc)₃)

Figure 2: Reductive amination approach.

Conceptual Workflow:

  • Precursor Synthesis: The key challenge in this approach is the synthesis of a suitable precursor containing both a ketone or aldehyde functionality and an ester or carboxylic acid that can ultimately form the lactam. One possibility is the reaction of a protected 2-hydroxyacetaldehyde with a bromoacetate derivative, followed by oxidation.

  • One-Pot Reductive Amination and Lactamization: The dicarbonyl precursor can then be subjected to a one-pot reaction with benzylamine and a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction would proceed through the initial formation of an imine or enamine, followed by intramolecular reductive amination to form the seven-membered ring. Subsequent or concurrent lactamization would yield the desired product.

Advantages: This approach could potentially be more convergent and atom-economical.

Challenges: The synthesis of the required dicarbonyl precursor can be complex and may require multiple steps with protecting group manipulations.

Intramolecular Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of C-O and C-N bonds with inversion of stereochemistry at the alcohol center.[5] An intramolecular variant of this reaction can be envisioned for the cyclization step.

G Target 4-Benzyl-1,4-oxazepan-3-one Precursor N-Benzyl-2-(2-hydroxyethoxy)acetamide Target->Precursor Intramolecular Mitsunobu Reaction Reagent1 PPh₃, DIAD/DEAD

Figure 3: Intramolecular Mitsunobu reaction approach.

Conceptual Workflow:

  • Precursor Synthesis: The required precursor for this route is N-benzyl-2-(2-hydroxyethoxy)acetamide. This can be synthesized by the reaction of benzylamine with 2-(2-hydroxyethoxy)acetyl chloride or by the alkylation of N-benzyl-2-hydroxyacetamide with a protected 2-bromoethanol followed by deprotection.

  • Intramolecular Cyclization: The cyclization is then effected by treating the precursor with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). The reaction proceeds through the activation of the primary alcohol by the Mitsunobu reagents, followed by intramolecular attack of the amide nitrogen to form the seven-membered ring.

Advantages: The Mitsunobu reaction is known for its mild conditions and high functional group tolerance.

Challenges: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can sometimes complicate purification. The cost of the reagents may also be a consideration for large-scale synthesis.

Characterization and Quality Control

The identity and purity of the synthesized 4-Benzyl-1,4-oxazepan-3-one should be confirmed by a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the benzylic protons (a singlet around 4.6 ppm), the methylene protons of the oxazepane ring (multiplets in the range of 3.5-4.2 ppm), and the aromatic protons of the benzyl group (multiplets between 7.2 and 7.4 ppm).

    • ¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the amide carbonyl carbon at approximately 170 ppm, along with signals for the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the amide carbonyl stretching vibration, typically in the region of 1650-1670 cm⁻¹.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of 4-Benzyl-1,4-oxazepan-3-one is a critical step in the development of novel therapeutics based on the 1,4-oxazepane scaffold. The intramolecular Williamson ether synthesis-like cyclization of N-benzyl-N-(2-hydroxyethyl)-2-chloroacetamide represents a robust, reliable, and scalable method for accessing this valuable building block. While alternative strategies such as reductive amination and the Mitsunobu reaction offer potential advantages, they also present their own synthetic challenges. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize and utilize 4-Benzyl-1,4-oxazepan-3-one in their drug discovery programs.

References

  • WO2012046882A1 - 1,4-oxazepane derivatives - Google P
  • N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide - MDPI. (URL: [Link])

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - NIH. (URL: [Link])

  • Benzylamines - Organic Chemistry Portal. (URL: [Link])

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv. (URL: [Link])

  • Base-Promoted Synthesis of Multisubstituted Benzo[b][3][6]oxazepines - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one - DergiPark. (URL: [Link])

  • N-Benzyl-2-(2-bromo-phen-yl)-2-(2-nitro-phen-oxy)acetamide - PubMed. (URL: [Link])

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchGate. (URL: [Link])

  • New Approach to 1,4-Benzoxazin-3-ones by Electrochemical C-H Amination - PubMed. (URL: [Link])

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid - University of Baghdad Digital Repository. (URL: [Link])

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (URL: [Link])

  • A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies | Organic Letters - ACS Publications. (URL: [Link])

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of - Semantic Scholar. (URL: [Link])

  • (PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D) - ResearchGate. (URL: [Link])

  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. (URL: [Link])

  • (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - ResearchGate. (URL: [Link])

  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) Benzylation of N-benzyl-2-phenylacetamide - ResearchGate. (URL: [Link])

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - Semantic Scholar. (URL: [Link])

  • Oxazepam - MassBank. (URL: [Link])

  • Copies of 1H, 13C, 19F NMR spectra. (URL: [Link])

  • Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis and characterization of new 1,3-oxazepine-4,7-dione - ResearchGate. (URL: [Link])

  • View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl) - pharmanauka.ru. (URL: [Link])

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - eScholarship.org. (URL: [Link])

  • S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed. (URL: [Link])

  • Spectral Assignments and Reference Data - CONICET. (URL: [Link])

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc - arkat-usa.org. (URL: [Link])

  • Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl r-Haloacetamide Derivatives - University of Warwick. (URL: [Link])

  • US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides - Google P
  • Cyclization of interlocked fumaramides into b- lactams - Semantic Scholar. (URL: [Link])

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (URL: [Link])

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Organic Chemistry | ChemRxiv. (URL: [Link])

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid | Request PDF - ResearchGate. (URL: [Link])

  • Boryl Radical-Promoted Deoxygenative Alkylation of Benzyl Acetates | Request PDF - ResearchGate. (URL: [Link])

Sources

The 4-Benzyl-1,4-Oxazepan-3-one Scaffold: A Privileged Motif for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quest for novel chemical entities with therapeutic potential in the management of central nervous system (CNS) disorders is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the seven-membered 1,4-oxazepane ring system has emerged as a scaffold of significant interest. This guide focuses on a particularly promising derivative, the 4-benzyl-1,4-oxazepan-3-one core. We will delve into the synthetic pathways for its creation, explore its established and putative biological activities, and present detailed experimental protocols. By synthesizing field-proven insights with a rigorous scientific foundation, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation CNS-acting therapeutics.

Introduction: The Rationale for 7-Membered Heterocycles in CNS Drug Design

Seven-membered heterocyclic rings, such as oxazepanes, occupy a unique and advantageous chemical space for drug discovery. Unlike their more common five- and six-membered counterparts, these larger rings offer a greater degree of conformational flexibility. This property allows for a more nuanced and extensive exploration of the three-dimensional space of a biological target's binding pocket, potentially leading to enhanced potency and selectivity.

The 1,4-oxazepane scaffold, in particular, combines the structural features of an ether and an amine, providing a stable and synthetically tractable core.[1] The introduction of a lactam functionality at the 3-position and a benzyl group at the 4-position, creating the 4-benzyl-1,4-oxazepan-3-one scaffold, imparts a specific set of physicochemical properties that are highly desirable for CNS drug candidates. The benzyl group can engage in crucial π-π stacking or hydrophobic interactions within a receptor, while the lactam moiety can act as a hydrogen bond acceptor.

This guide will specifically explore the potential of the 4-benzyl-1,4-oxazepan-3-one scaffold as a monoamine reuptake inhibitor, a class of drugs with proven efficacy in treating depression, anxiety, and other mood disorders.[2]

Synthetic Strategies for 4-Benzyl-1,4-Oxazepan-3-one Derivatives

The construction of the 1,4-oxazepan-3-one ring system is a key challenge that requires careful planning and execution. A notable and illustrative synthetic route is detailed in the patent literature, showcasing a multi-step process to arrive at a substituted derivative of the core scaffold.

Key Synthetic Pathway: Intramolecular Cyclization

A robust method for the synthesis of the 4-benzyl-1,4-oxazepan-3-one core involves an intramolecular cyclization of a linear precursor. This strategy is exemplified in the synthesis of (6RS, 7SR)-4-benzyl-6-({[tert-butyl(dimethyl)silyl]oxy}methyl)-7-(3,4-dichlorophenyl)-1,4-oxazepan-3-one, a potent monoamine reuptake inhibitor.[2]

The logical flow of this synthesis can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Ring Formation A Substituted Propan-1-ol C N-acylation A->C B Chloroacetyl Chloride B->C D N-benzyl-N-[substituted-propyl]-2-chloroacetamide C->D E Intramolecular Cyclization (Base-mediated) D->E F 4-Benzyl-1,4-oxazepan-3-one Derivative E->F

Figure 1: Synthetic workflow for a 4-benzyl-1,4-oxazepan-3-one derivative.

Detailed Experimental Protocol: Synthesis of a Substituted 4-Benzyl-1,4-Oxazepan-3-one

The following protocol is adapted from the patent literature and provides a step-by-step methodology for the synthesis of a representative compound.[2]

Step 1: N-acylation

  • To a solution of (1RS, 2SR)-3-(benzylamino)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1-(3,4-dichlorophenyl)propan-1-ol and triethylamine in an appropriate solvent (e.g., THF), add chloroacetyl chloride under ice-cooling.

  • Stir the reaction mixture at 0°C for a sufficient period (e.g., 1.5 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the N-benzyl-N-[substituted-propyl]-2-chloroacetamide intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the chloroacetamide intermediate from Step 1 in a suitable solvent (e.g., THF).

  • Under ice-cooling, add a strong base such as sodium tert-butoxide.

  • Allow the reaction mixture to stir at room temperature for a period of time (e.g., 2 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the product by silica gel chromatography to obtain the desired 4-benzyl-1,4-oxazepan-3-one derivative.

Self-Validation: The success of each step can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure of the intermediates and the final product.

Biological Activity and Therapeutic Potential

The 4-benzyl-1,4-oxazepan-3-one scaffold has been identified as a promising core for the development of monoamine reuptake inhibitors.[2] These compounds are of significant interest for the treatment of a range of CNS disorders.

Mechanism of Action: Monoamine Reuptake Inhibition

Monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play crucial roles in regulating mood, cognition, and emotion. The synaptic concentrations of these neurotransmitters are tightly controlled by transporter proteins that facilitate their reuptake into the presynaptic neuron.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Monoamine Neurotransmitters (5-HT, NE, DA) B Vesicular Storage A->B C Release into Synapse B->C D Increased Monoamine Concentration C->D E Postsynaptic Receptors D->E G Monoamine Transporter (SERT, NET, DAT) D->G Reuptake F Signal Transduction E->F H 4-Benzyl-1,4-oxazepan-3-one (Inhibitor) H->G Blocks

Figure 2: Mechanism of action of a monoamine reuptake inhibitor.

By blocking these transporters, 4-benzyl-1,4-oxazepan-3-one derivatives can increase the concentration and duration of action of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is the basis for the therapeutic effects of many widely prescribed antidepressant and anxiolytic drugs.[2]

Therapeutic Indications

Compounds based on the 4-benzyl-1,4-oxazepan-3-one scaffold are being investigated for a variety of CNS and other disorders, including:

  • Depression[2]

  • Anxiety[2]

  • Attention Deficit Hyperactivity Disorder (ADHD)[2]

  • Pain[2]

  • Urinary Incontinence[3]

Structure-Activity Relationships (SAR) and Lead Optimization

While specific SAR data for a broad library of 4-benzyl-1,4-oxazepan-3-one derivatives is not extensively published in peer-reviewed literature, we can infer key principles from related scaffolds and the foundational patent. The development of potent and selective inhibitors will depend on the systematic modification of various positions on the scaffold.

Key Areas for Modification:

  • Aromatic Ring of the Benzyl Group: Substitution on this ring can influence potency and selectivity for different monoamine transporters.

  • Oxazepane Ring: Introduction of substituents on the carbon backbone of the seven-membered ring can modulate the conformational properties of the molecule and its interaction with the target.

  • Replacement of the Benzyl Group: Exploration of other N-substituents can lead to novel pharmacological profiles.

The table below summarizes hypothetical SAR trends based on the known monoamine reuptake inhibitor.

Position of ModificationType of ModificationExpected Impact on Activity
Benzyl Group (Aromatic Ring)Electron-withdrawing groupsMay enhance potency for certain transporters.
Benzyl Group (Aromatic Ring)Bulky substituentsCould influence selectivity between SERT, NET, and DAT.
Oxazepane Ring (C6, C7)StereochemistryCrucial for optimal binding; diastereomers may exhibit different potencies.
Oxazepane Ring (C6, C7)Polar groupsMay improve pharmacokinetic properties.

Future Perspectives and Challenges

The 4-benzyl-1,4-oxazepan-3-one scaffold represents a promising starting point for the development of novel CNS therapeutics. However, several challenges and opportunities lie ahead:

  • Expansion of Synthetic Routes: The development of more diverse and efficient synthetic methodologies will be crucial for generating a wider range of analogs for biological screening.

  • Elucidation of Detailed SAR: Comprehensive studies are needed to fully understand the structure-activity relationships and guide the rational design of new compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Exploration of New Therapeutic Areas: While the initial focus has been on monoamine reuptake inhibition, the unique structural features of this scaffold may lend themselves to activity at other CNS targets.

Conclusion

The 4-benzyl-1,4-oxazepan-3-one scaffold is a compelling and underexplored area of medicinal chemistry. Its unique three-dimensional structure and demonstrated potential as a monoamine reuptake inhibitor make it a prime candidate for further investigation in the pursuit of novel treatments for a host of neurological and psychiatric disorders. This guide has provided a foundational understanding of the synthesis, biological rationale, and future potential of this intriguing molecular framework, with the aim of empowering researchers to unlock its full therapeutic promise.

References

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved January 24, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2020). PubMed. Retrieved January 24, 2026, from [Link]

  • 1,4-oxazepane derivatives. (n.d.). Google Patents.
  • Oxazepine Derivatives, Synthesis and Applications. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). IntechOpen. Retrieved January 24, 2026, from [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. (2017). PubMed. Retrieved January 24, 2026, from [Link]

  • 1,4-oxazepane derivatives. (n.d.). Google Patents.
  • γ-Lactam Synthesis via C—H Insertion: Elaboration of N-Benzyl Protecting Groups for High Regioselectivity Toward the Total Synthesis of Rolipram. (2007). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. (2015). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Efficient Synthesis of 3Hydroxy1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3Position of 1,4Benzodiazepine Ring. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

  • β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (2019). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2020). MDPI. Retrieved January 24, 2026, from [Link]

  • Stereoselective synthesis of β-lactams: recent examples. (2023). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Experimental and theoretical investigation of benzyl-N-pyrrolylketene, one- step procedure for preparing of new β-lactams by [2+2] cycloaddition reaction. (2014). Indian Academy of Sciences. Retrieved January 24, 2026, from [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2023). ChemRxiv. Retrieved January 24, 2026, from [Link]

  • Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][3][4]oxazin-7-yl)acetamides and their positive inotropic evaluation. (2011). PubMed. Retrieved January 24, 2026, from [Link]

  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. (2016). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. (2009). PubMed. Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

Application Note: Unambiguous Structural Elucidation of 4-Benzyl-1,4-oxazepan-3-one using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Benzyl-1,4-oxazepan-3-one in Medicinal Chemistry

The 1,4-oxazepane scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique seven-membered ring structure, incorporating both nitrogen and oxygen heteroatoms, imparts specific conformational properties that are of interest for designing novel therapeutic agents. The title compound, 4-Benzyl-1,4-oxazepan-3-one, serves as a key intermediate in the synthesis of more complex molecules, potentially targeting a range of biological pathways. Its N-benzyl group, in particular, is a common protecting group and can also play a role in biological activity.

Given its foundational role, unambiguous structural confirmation of 4-Benzyl-1,4-oxazepan-3-one is paramount to ensure the integrity of subsequent synthetic steps and biological evaluations. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, stands as the gold standard for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the characterization of 4-Benzyl-1,4-oxazepan-3-one, detailing optimized protocols for data acquisition and a thorough interpretation of the resulting spectra. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers and scientists in the field.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 4-Benzyl-1,4-oxazepan-3-one are numbered as depicted in the following diagram. This systematic numbering will be used throughout the data interpretation section.

Figure 2: Experimental Workflow for NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve Dissolve in CDCl₃ with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter load Insert Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim setup_1H Set up ¹H Experiment (zg30, 16 scans) lock_shim->setup_1H setup_13C Set up ¹³C Experiment (zgpg30, 1024 scans) lock_shim->setup_13C acquire_1H Acquire ¹H Spectrum setup_1H->acquire_1H process_1H Process ¹H Data (FT, Phase, Baseline Correction) acquire_1H->process_1H acquire_13C Acquire ¹³C Spectrum setup_13C->acquire_13C process_13C Process ¹³C Data (FT, Phase, Baseline Correction) acquire_13C->process_13C reference Reference Spectra to TMS process_1H->reference process_13C->reference integrate Integrate ¹H Signals reference->integrate assign Assign Signals to Structure integrate->assign report Generate Report assign->report

Caption: A generalized workflow from sample preparation to final data analysis.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-Benzyl-1,4-oxazepan-3-one in CDCl₃. These predictions are based on established chemical shift ranges for similar functional groups and analysis of related heterocyclic systems.[1][2][3]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-10, H-11, H-127.25 - 7.40Multiplet (m)5HAromatic protons of the benzyl group typically appear in this region.
H-24.20 - 4.30Singlet (s)2HProtons on a carbon adjacent to both a carbonyl group and an oxygen atom are expected to be deshielded. The singlet multiplicity arises from the lack of adjacent protons.
H-83.60 - 3.70Singlet (s)2HThe benzylic protons are adjacent to a nitrogen atom. In many cases, these appear as a sharp singlet. However, restricted rotation or chirality could lead to diastereotopic protons, resulting in an AB quartet.[4][5]
H-53.40 - 3.50Triplet (t)2HThese protons are adjacent to a nitrogen atom and a methylene group (C6), leading to a triplet.
H-73.80 - 3.90Triplet (t)2HProtons on a carbon adjacent to an oxygen atom (O1) and a methylene group (C6) are expected to be deshielded and appear as a triplet.
H-61.90 - 2.10Quintet (p)2HThese protons are coupled to both the C5 and C7 methylene groups, resulting in a more complex multiplet, likely a quintet or multiplet.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Signal AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C-3170 - 175The carbonyl carbon of the amide (lactam) is highly deshielded and appears in this characteristic downfield region.
C-9135 - 138The quaternary aromatic carbon (ipso-carbon) of the benzyl group.
C-10, C-11, C-12, C-13127 - 130Aromatic carbons of the benzyl group. The exact chemical shifts will vary slightly for the ortho, meta, and para positions.
C-270 - 75Carbon adjacent to both a carbonyl and an oxygen atom is significantly deshielded.
C-765 - 70Carbon adjacent to an oxygen atom.
C-855 - 60The benzylic carbon adjacent to the nitrogen atom.
C-550 - 55Carbon adjacent to the nitrogen atom.
C-630 - 35The aliphatic methylene carbon, expected to be the most upfield signal in the spectrum.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR characterization of 4-Benzyl-1,4-oxazepan-3-one. By following the detailed experimental protocols and utilizing the predicted spectral data as a guide, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The principles of NMR spectroscopy, when applied systematically as described, offer an unparalleled level of detail for molecular structure elucidation, which is an indispensable component of modern chemical research and drug development.

References

  • Base-Promoted Synthesis of Multisubstituted Benzo[b]o[1][2]xazepines. The Royal Society of Chemistry. [Link]

  • Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. ResearchGate. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate. [Link]

  • Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia. [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives.
  • Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. Organic Process Research & Development. [Link]

  • Acquiring 1H and 13C Spectra. In A Practical Guide to Understanding the NMR of Polymers. American Chemical Society. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Proton NMR Spectra and Conformations of N-Alkyl-N-benzyl-and N-Alkyl-N-(α-chlorobenzyl)carbamoyl Chlorides. Bulletin of the Chemical Society of Japan. [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry. [Link]

  • When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? ResearchGate. [Link]

  • Basic Practical NMR Concepts. Michigan State University. [Link]

  • Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The NMR interpretations of some heterocyclic compounds which are... ResearchGate. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link]

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. [Link]

  • Synthesis of oxazolo‐annulated 3‐benzazepines designed by merging two negative allosteric NMDA receptor modulators. Archiv der Pharmazie. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. World Journal of Chemical Education. [Link]

  • Basic NMR Concepts. Boston University. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Magnetochemistry. [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin. [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NIH. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of 4-Benzyl-1,4-oxazepan-3-one for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the analysis of 4-Benzyl-1,4-oxazepan-3-one using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). 4-Benzyl-1,4-oxazepan-3-one and its derivatives are of significant interest in medicinal chemistry, particularly in the development of therapeutics for psychoneurotic diseases.[1][2] This document outlines detailed methodologies for sample preparation, instrumentation setup, and data acquisition. Furthermore, it presents a proposed fragmentation pathway for 4-Benzyl-1,4-oxazepan-3-one, supported by established principles of mass spectrometry, to aid in structural confirmation and impurity profiling.[3][4]

Introduction: The Significance of 4-Benzyl-1,4-oxazepan-3-one Analysis

4-Benzyl-1,4-oxazepan-3-one is a heterocyclic compound with a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol .[5][6] The 1,4-oxazepane core is a key scaffold in the design of neurologically active agents.[1] Accurate and reliable analytical methods are paramount for ensuring the identity, purity, and stability of such compounds throughout the drug discovery and development pipeline. Mass spectrometry, a powerful analytical technique for determining the mass-to-charge ratio of ionized molecules, is indispensable for this purpose.[7] This guide focuses on the application of Electrospray Ionization (ESI), a soft ionization technique ideal for polar and thermally labile molecules, coupled with tandem mass spectrometry (MS/MS) for the in-depth structural characterization of 4-Benzyl-1,4-oxazepan-3-one.[8][9]

Experimental Design: A Validating System

The following protocols are designed to be a self-validating system, where the results from each stage build upon the last to provide a high degree of confidence in the final analysis.

Instrumentation and Reagents

The choice of instrumentation and high-purity reagents is critical for achieving sensitive and reproducible results.

Instrument/Reagent Specification Rationale for Selection
Mass SpectrometerHigh-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass SpectrometerProvides high mass accuracy for confident molecular formula determination and detailed fragmentation analysis.
HPLC SystemUltra-High Performance Liquid Chromatography (UHPLC) SystemOffers excellent chromatographic resolution, crucial for separating the analyte from potential impurities.
ColumnC18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for moderately polar compounds like 4-Benzyl-1,4-oxazepan-3-one.
SolventsLC-MS Grade Acetonitrile, Methanol, and WaterHigh purity solvents are essential to minimize background noise and ensure consistent ionization.[10]
AdditivesFormic Acid (0.1%)Promotes protonation of the analyte in positive ion mode ESI, enhancing signal intensity.
Analyte4-Benzyl-1,4-oxazepan-3-one (≥98% purity)A well-characterized standard is necessary for method development and validation.
Sample Preparation Protocol

Proper sample preparation is crucial for obtaining high-quality data and preventing instrument contamination.[11][12]

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 4-Benzyl-1,4-oxazepan-3-one and dissolve it in 1.0 mL of methanol in a clean glass vial. Vortex until fully dissolved.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by adding 10 µL of the stock solution to 990 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the HPLC system.

  • Transfer: Transfer the filtered solution to an autosampler vial for analysis.

Mass Spectrometry Analysis: Acquiring the Data

The following parameters provide a starting point for the analysis and should be optimized for the specific instrument being used.

Liquid Chromatography Method
Parameter Value
ColumnC18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometry Method
Parameter Value
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Gas Temperature325 °C
Gas Flow8 L/min
Nebulizer Pressure35 psig
Mass Range (MS1)50 - 500 m/z
Collision Energy (MS/MS)Ramped (e.g., 10-40 eV)

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions.[13]

Proposed Fragmentation of 4-Benzyl-1,4-oxazepan-3-one

The protonated molecule of 4-Benzyl-1,4-oxazepan-3-one ([M+H]+) is expected at an m/z of 206.1176. Upon collision-induced dissociation (CID), several characteristic fragmentation pathways are plausible. The N-benzyl group is a common site for initial cleavage.[14] Alpha-cleavage adjacent to the carbonyl group and the nitrogen atom is also expected.[4]

A key fragmentation is the formation of the stable tropylium ion at m/z 91, a hallmark of benzyl-containing compounds.[15] Another significant fragmentation pathway likely involves the cleavage of the oxazepane ring.

G cluster_main Proposed Fragmentation Pathway of 4-Benzyl-1,4-oxazepan-3-one cluster_path1 Pathway 1: Tropylium Ion Formation cluster_path2 Pathway 2: Oxazepane Ring Cleavage cluster_path3 Pathway 3: Carbonyl Group Loss cluster_path4 Pathway 4: Further Fragmentation M [M+H]+ m/z 206.1176 F91 Tropylium Ion m/z 91.0542 M->F91 Benzylic Cleavage F118 [C7H8NO]+ m/z 118.0600 M->F118 Loss of C4H6O2 F178 [M+H-CO]+ m/z 178.1226 M->F178 Loss of CO F77 Phenyl Cation m/z 77.0386 F91->F77 Loss of CH2

Caption: Proposed ESI-MS/MS fragmentation of 4-Benzyl-1,4-oxazepan-3-one.

Expected Product Ions

The following table summarizes the expected major product ions, their proposed structures, and the rationale for their formation.

Precursor Ion (m/z) Product Ion (m/z) Proposed Formula Proposed Structure/Loss
206.117691.0542C7H7+Tropylium ion (from benzylic cleavage)
206.1176118.0600C7H8NO+Cleavage of the oxazepane ring
206.1176178.1226C11H16NO+Loss of carbon monoxide (CO) from the ketone
91.054277.0386C6H5+Phenyl cation (from loss of CH2 from tropylium)

Data Analysis and Interpretation

  • Extract Ion Chromatogram (EIC): Generate an EIC for the theoretical m/z of the protonated molecule (206.1176). This will show the chromatographic peak corresponding to 4-Benzyl-1,4-oxazepan-3-one.

  • Mass Spectrum of the Peak: Examine the mass spectrum of the chromatographic peak to confirm the presence of the [M+H]+ ion. The high-resolution mass measurement should be within 5 ppm of the theoretical mass.

  • MS/MS Spectrum Analysis: Analyze the MS/MS spectrum of the precursor ion at m/z 206.1176. Compare the observed product ions with the expected fragments listed in the table above. The presence of the tropylium ion at m/z 91 is a strong indicator of the benzyl moiety.

  • Purity Assessment: Integrate the peak area of the analyte in the EIC and compare it to the areas of any other observed peaks to estimate the purity of the sample.

Conclusion

This application note provides a robust and detailed framework for the mass spectrometric analysis of 4-Benzyl-1,4-oxazepan-3-one. The described protocols, from sample preparation to data interpretation, are designed to ensure high-quality, reproducible results. The proposed fragmentation pathway serves as a valuable tool for the structural confirmation of this pharmaceutically relevant compound and can be adapted for the analysis of related analogs.

References

  • Google Patents.
  • PubMed. Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][2][5]oxazin-7-yl)acetamides and their positive inotropic evaluation. [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

  • PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • PubMed Central. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]

  • ACS Publications. Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. [Link]

  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Tecan Blog. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. Proposed mechanism for fragmentations of protonated N-benzyl compounds. [Link]

  • YouTube. α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

  • Wikipedia. Tandem mass spectrometry. [Link]

  • PubMed. Tandem mass spectrometry. [Link]

Sources

Application Note: A Practical Guide to the Purification of 4-Benzyl-1,4-oxazepan-3-one via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and theoretical background for the purification of 4-Benzyl-1,4-oxazepan-3-one, a key intermediate in the synthesis of pharmacologically active compounds.[1] The methodology centers on the use of flash column chromatography with a silica gel stationary phase, a technique widely employed for its efficiency in separating moderately polar organic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into optimizing separation, ensuring the isolation of a high-purity final product.

Introduction: The Significance of Purifying 4-Benzyl-1,4-oxazepan-3-one

4-Benzyl-1,4-oxazepan-3-one is a heterocyclic compound belonging to the oxazepane class. The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. For instance, derivatives of 1,4-oxazepane have been investigated for their potential as monoamine reuptake inhibitors, useful in the treatment of depression and anxiety.[2] Given its role as a crucial building block, the purity of 4-Benzyl-1,4-oxazepan-3-one is paramount to the success of subsequent synthetic steps and the biological activity of the final drug candidates.

Column chromatography is a cornerstone technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3][4] This application note will detail a robust flash column chromatography protocol for the purification of 4-Benzyl-1,4-oxazepan-3-one, ensuring a high degree of purity.

Foundational Principles: Mastering the Separation

The successful purification of 4-Benzyl-1,4-oxazepan-3-one by column chromatography hinges on the interplay between the compound, the stationary phase, and the mobile phase.

  • The Analyte: 4-Benzyl-1,4-oxazepan-3-one This molecule possesses a moderately polar lactam functional group and a nonpolar benzyl group. This amphiphilic nature dictates its interaction with the stationary and mobile phases. While specific physicochemical data for this exact compound is not readily available, a related structure, 4-Benzyl-1,4-oxazepane-3-carboxylic Acid, has a predicted boiling point of 388.3°C and a density of 1.195 g/cm³, suggesting a non-volatile and relatively dense compound.[5]

  • The Stationary Phase: Silica Gel Silica gel (SiO₂) is a highly porous, polar adsorbent and is the stationary phase of choice for this purification.[6][7] Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar functional groups of the analyte. Consequently, more polar compounds will have a stronger affinity for the silica gel and will move down the column more slowly.[7]

  • The Mobile Phase: A Balancing Act of Polarity The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the column, carrying the analyte with it. The choice of the mobile phase is critical for achieving good separation. A solvent system that is too polar will cause all compounds to elute quickly with poor separation. Conversely, a system that is not polar enough will result in very slow elution or no movement of the target compound at all.

    For compounds of intermediate polarity like 4-Benzyl-1,4-oxazepan-3-one, a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically employed.[2][8] The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents. A patent describing the purification of a structurally similar compound, (6RS, 7RS) -4-benzyl-6- ({ [tert- butyl (dimethyl) silyl] oxy}methyl) -7- (3, 4-dichlorophenyl) -1, 4- oxazepan-3-one, successfully utilized a hexane/ethyl acetate solvent system, which serves as an excellent starting point for our purification.[2]

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to the larger scale column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[9][10] TLC is a rapid and inexpensive analytical technique that operates on the same principles as column chromatography.[9]

Protocol for TLC Analysis:

  • Prepare the Eluent: Prepare a series of solvent mixtures of varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 hexane:ethyl acetate).

  • Spot the Plate: Dissolve a small amount of the crude 4-Benzyl-1,4-oxazepan-3-one in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualize: Remove the plate and visualize the spots under a UV lamp (254 nm). The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[11] The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

Detailed Protocol: Flash Column Chromatography of 4-Benzyl-1,4-oxazepan-3-one

This protocol is designed for the purification of approximately 1 gram of crude 4-Benzyl-1,4-oxazepan-3-one. Adjust the scale accordingly based on the amount of your starting material.

Materials and Equipment
  • Glass chromatography column (approx. 40-60 cm length, 2-4 cm diameter)

  • Silica gel (60-120 mesh)[6]

  • Sea sand

  • Cotton or glass wool

  • Crude 4-Benzyl-1,4-oxazepan-3-one

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

  • Rotary evaporator[12][13][14]

Column Packing (Wet Slurry Method)
  • Prepare the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[7] Add a thin layer of sand (approx. 0.5 cm) over the plug.

  • Prepare the Slurry: In a beaker, mix approximately 30-50 g of silica gel with the chosen mobile phase (determined by TLC) to form a slurry.[7]

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column gently to ensure even packing and remove any air bubbles.[7]

  • Equilibrate: Once the silica gel has settled, add a thin layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated. The solvent level should never be allowed to drop below the top of the silica gel.

Sample Loading
  • Dissolve the Sample: Dissolve the crude 4-Benzyl-1,4-oxazepan-3-one (e.g., 1 g) in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.

  • Load the Sample: Carefully add the dissolved sample to the top of the column using a pipette.

  • Adsorb the Sample: Open the stopcock and allow the sample to enter the silica gel bed. Rinse the column walls with a small amount of the mobile phase to ensure all the sample is loaded onto the column.

Elution and Fraction Collection
  • Elute the Column: Carefully add the mobile phase to the top of the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate (flash chromatography).

  • Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.

  • Monitor the Elution: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified 4-Benzyl-1,4-oxazepan-3-one. Spot the crude mixture, and the collected fractions on the same TLC plate to track the separation.

Isolation of the Purified Compound
  • Combine Fractions: Combine the fractions that contain the pure product as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.[12][13][14] This technique efficiently removes solvents at a reduced pressure and gentle heat, which is ideal for isolating the purified compound without degradation.[12]

  • Final Product: The remaining residue is the purified 4-Benzyl-1,4-oxazepan-3-one. Further drying under high vacuum may be necessary to remove any residual solvent.

Workflow and Data Presentation

The entire purification process can be visualized as a streamlined workflow:

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Column_Packing Column Packing TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution TLC_Monitoring TLC Monitoring of Fractions Elution->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Rotovap Solvent Removal (Rotovap) Combine_Fractions->Rotovap Final_Product Pure 4-Benzyl-1,4-oxazepan-3-one Rotovap->Final_Product

Figure 1: Workflow for the purification of 4-Benzyl-1,4-oxazepan-3-one.

Table 1: Key Parameters for Column Chromatography Purification

ParameterRecommended Value/ProcedureRationale
Stationary Phase Silica Gel (60-120 mesh)Polar adsorbent suitable for separating moderately polar compounds.[6]
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)Provides good separation for compounds of intermediate polarity.[2]
Target Rf (TLC) 0.2 - 0.4Ensures good separation and reasonable elution time on the column.[11]
Sample Loading Concentrated solution in mobile phaseMinimizes band broadening and improves separation efficiency.
Elution Technique Flash Chromatography (with gentle pressure)Speeds up the purification process and improves resolution.
Fraction Monitoring Thin-Layer Chromatography (TLC)Allows for the identification of fractions containing the pure product.[15]
Solvent Removal Rotary EvaporationEfficient and gentle method for isolating the final compound.[12][14]

Troubleshooting and Expert Insights

  • Poor Separation: If the compounds are eluting too close together, consider using a less polar mobile phase (increase the proportion of hexane). A slower flow rate can also improve resolution.

  • Compound Stuck on the Column: If the compound does not move from the top of the column, the mobile phase is not polar enough. Gradually increase the polarity by adding more ethyl acetate (gradient elution).[11]

  • Streaking on TLC: This can be due to overloading the sample on the TLC plate or the presence of highly polar impurities. Dilute the sample before spotting.

  • Safety: Always perform column chromatography in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be mindful of the flammability of the solvents used.

Conclusion

This application note provides a robust and reliable protocol for the purification of 4-Benzyl-1,4-oxazepan-3-one using flash column chromatography. By understanding the fundamental principles and following the detailed steps outlined, researchers can consistently obtain a high-purity product, which is essential for its application in pharmaceutical research and development. The key to a successful separation lies in the careful selection of the mobile phase through preliminary TLC analysis and the meticulous execution of the column chromatography procedure.

References

  • Vertex AI Search. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 14(21), 2261-2297. Retrieved January 24, 2026, from [Link]

  • Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved January 24, 2026, from [Link]

  • Semantic Scholar. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2012). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Retrieved January 24, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Monitor by TLC. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2021). Optimizing Chromatographic Separations. Retrieved January 24, 2026, from [Link]

  • Holland Green Science. (n.d.). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Retrieved January 24, 2026, from [Link]

  • Phenomenex. (n.d.). Flash Chromatography: Principles & Applications. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? Retrieved January 24, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 24, 2026, from [Link]

  • LCGC International. (2023). What Are Options to Improve My Separation? Part 4: Solutions to Consider for Improving Separation Speed. Retrieved January 24, 2026, from [Link]

  • Labcompare. (n.d.). Rotary Evaporator | Common evaporation & concentration methods. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. Retrieved January 24, 2026, from [Link]

  • JoVE. (2015). Video: Rotary Evaporation to Remove Solvent. Retrieved January 24, 2026, from [Link]

  • Teledyne ISCO. (n.d.). Safety First—Best Practices and Risk Management for Flash Chromatography. Retrieved January 24, 2026, from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved January 24, 2026, from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2002). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Retrieved January 24, 2026, from [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved January 24, 2026, from [Link]

  • RUA. (2023). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. Retrieved January 24, 2026, from [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Retrieved January 24, 2026, from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 24, 2026, from [Link]

  • MDPI. (2019). A Telescopic One-Pot Synthesis of β-Lactam Rings Using Amines as a Convenient Source of Imines. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2011). Advances in the chemistry of β-lactam and its medicinal applications. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 24, 2026, from [Link]

  • Digivac. (n.d.). Solvent Recovery Practices and Tips to Avoid Rotary Evaporation Mistakes. Retrieved January 24, 2026, from [Link]

  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved January 24, 2026, from [Link]

  • Lab Unique. (n.d.). Rotary Evaporator Extraction Guide. Retrieved January 24, 2026, from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved January 24, 2026, from [Link]

  • PubMed. (2018). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Retrieved January 24, 2026, from [Link]

  • YouTube. (2019). Column Chromatography. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Oxazepam. Retrieved January 24, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Lorazepam. Retrieved January 24, 2026, from [Link]

  • Acta Pharmaceutica Sciencia. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Retrieved January 24, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 24, 2026, from [Link]

  • U.S. Department of Justice. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Benzodiazepine. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Reactivity in 1,4-Oxazepane Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1,4-oxazepanes. This resource is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this important heterocyclic scaffold. The inherent low reactivity in forming the seven-membered 1,4-oxazepane ring often leads to low yields, side product formation, and difficulties in achieving cyclization. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and successfully synthesize your target 1,4-oxazepane derivatives.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 1,4-oxazepanes. Each issue is presented with potential causes and actionable solutions based on established chemical principles and literature precedents.

Issue 1: Low to No Product Yield in Intramolecular Cyclization

You've set up your intramolecular cyclization to form the 1,4-oxazepane ring, but analysis shows a low yield of the desired product or only starting material.

Potential Causes and Solutions:

  • Unfavorable Ring Conformation: The formation of a seven-membered ring can be entropically and enthalpically disfavored.[1]

    • Solution 1: Substrate Pre-organization: Introduce structural elements that favor a conformation amenable to cyclization. For instance, the use of a proline-derived oxazolidine (a "pseudo-proline") as a protecting group can restrict the rotational freedom of the precursor, facilitating ring closure.[2]

    • Solution 2: Thorpe-Ingold Effect: Introducing gem-disubstitution on the acyclic precursor can increase the angle between bonds, bringing the reactive ends closer together and promoting cyclization.

  • Poor Leaving Group: The leaving group on your electrophilic carbon may not be sufficiently reactive.

    • Solution: Convert hydroxyl groups to better leaving groups such as tosylates, mesylates, or halides. For example, a methanesulfonyloxy group can be an effective leaving group for the formation of 1,4-oxazepane derivatives.[3]

  • Insufficient Nucleophilicity: The attacking nitrogen or oxygen atom may not be nucleophilic enough.

    • Solution 1: Base Selection: Use a strong, non-nucleophilic base to deprotonate the nucleophile. The choice of base can be critical and may require screening.

    • Solution 2: Protecting Group Strategy: The choice of N-protecting group can significantly influence the nucleophilicity of the nitrogen atom. Electron-withdrawing groups can decrease nucleophilicity, while some protecting groups can be strategically chosen to facilitate cyclization and then be removed. For the synthesis of 1,4-oxazepane-2,5-diones, the use of a removable PMB-group was successful where N-acyl amino acids failed to cyclize.[2]

  • Inadequate Reaction Conditions: The chosen solvent, temperature, or catalyst may not be optimal.

    • Solution: A systematic optimization of reaction conditions is crucial. For Brønsted acid-catalyzed intramolecular etherification, temperature is a critical variable for the selective formation of 1,4-oxazepanes.[4] The choice of solvent can also have a significant impact on reaction rates and selectivity.[5]

Issue 2: Formation of Unwanted Side Products

Your reaction yields a mixture of products, with significant amounts of byproducts complicating purification and reducing the yield of the desired 1,4-oxazepane.

Common Byproducts and Mitigation Strategies:

  • Dimerization/Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.

    • Solution: High Dilution Conditions: Perform the cyclization reaction at very low concentrations (e.g., 0.01–0.001 M) to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to the reaction mixture.

  • Formation of a Lactone Instead of Oxazepane: In precursors containing both a hydroxyl and a carboxylic acid (or ester) functionality, lactonization can be a competing reaction.

    • Solution: Strategic Reagent Selection: In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, cleavage of a polymer-supported precursor with trifluoroacetic acid (TFA) alone led to lactonization. However, a cleavage cocktail of TFA and triethylsilane (Et₃SiH) favored the formation of the desired 1,4-oxazepane.[6][7] The silane acts as a reducing agent for an intermediate that preferentially leads to the oxazepane ring.

    • Starting Material: Polymer-supported N-phenacyl nitrobenzenesulfonamide of homoserine.

    • Reagents:

      • For Lactone formation: Trifluoroacetic acid (TFA).

      • For 1,4-Oxazepane formation: A mixture of Trifluoroacetic acid (TFA) and Triethylsilane (Et₃SiH).

    • Procedure:

      • Swell the resin-bound starting material in a suitable solvent (e.g., dichloromethane).

      • Add the cleavage cocktail (either TFA or TFA/Et₃SiH).

      • Stir at room temperature for the designated time.

      • Filter the resin and wash with the cleavage cocktail.

      • Combine the filtrates and evaporate the solvent to obtain the crude product.

    • Analysis: Analyze the crude product by HPLC and/or NMR to determine the ratio of 1,4-oxazepane to lactone.

  • Formation of Isomeric Byproducts in Ring-Closing Metathesis (RCM): Isomerization of the double bond can occur, leading to undesired regioisomers or ring sizes.[8]

    • Solution: Catalyst and Additive Selection: The choice of RCM catalyst is critical. Some catalysts have a higher propensity for isomerization. Additives such as 1,4-benzoquinone can suppress olefin isomerization, although they may also reduce the catalyst's activity.[9]

Issue 3: Failed Ring-Closing Metathesis (RCM)

Your RCM reaction to form an unsaturated 1,4-oxazepine does not proceed, or the catalyst appears to be inactive.

Potential Causes and Solutions:

  • Catalyst Poisoning: The ruthenium catalyst can be deactivated by impurities in the substrate, solvent, or atmosphere.

    • Solution 1: Substrate and Solvent Purity: Ensure that the starting materials and solvent are of high purity and free from potential catalyst poisons such as sulfur-containing compounds or coordinating solvents.

    • Solution 2: Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by oxygen.

  • Chelation of the Catalyst: Polar functional groups within the substrate can chelate to the metal center, inhibiting its catalytic activity.[9]

    • Solution: Protecting Group Strategy: Protect polar functional groups that are not involved in the RCM reaction. Common protecting groups for alcohols, amines, and carboxylic acids can be employed.[10]

  • Low Catalyst Activity: The chosen catalyst may not be active enough for the specific substrate.

    • Solution: Catalyst Screening: Screen a variety of commercially available Grubbs or Hoveyda-Grubbs type catalysts. Second and third-generation catalysts often exhibit higher activity and broader substrate scope.[11] In some cases, the addition of a Lewis or Brønsted acid can enhance the activity of the catalyst.[11]

Issue 4: Unsuccessful Mitsunobu Cyclization

Your attempt to form the 1,4-oxazepane ring via an intramolecular Mitsunobu reaction is unsuccessful.

Potential Causes and Solutions:

  • Steric Hindrance: The Mitsunobu reaction is sensitive to steric hindrance at the alcohol.

    • Solution: While challenging to overcome, ensure the precursor design minimizes steric bulk around the reacting centers.

  • pKa of the Nucleophile: The nucleophile (in this case, the internal amine or its protected form) should have a pKa generally below 13 for a successful Mitsunobu reaction.[7]

    • Solution: If the nitrogen nucleophile is not acidic enough, consider using a sulfonamide or imide precursor, which have lower pKa values. The protecting group can be removed after cyclization.

  • Thermodynamic Instability of the Seven-Membered Ring: The formation of a seven-membered ring via Mitsunobu reaction can be thermodynamically less favorable than for five- or six-membered rings.[12]

    • Solution: Reagent Choice and Optimization: While DIAD and PPh₃ are common, other azodicarboxylates and phosphines can be screened. Careful optimization of reaction temperature and addition times may be necessary. Successful intramolecular Mitsunobu reactions to form seven-membered rings have been reported.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 1,4-oxazepane ring?

A1: The most common strategies include:

  • Intramolecular Williamson Ether Synthesis: Cyclization of an N-substituted amino alcohol with a haloalkyl or sulfonyloxyalkyl side chain.

  • Reductive Amination: Intramolecular reductive amination of an amino-aldehyde or amino-ketone precursor.

  • Ring-Closing Metathesis (RCM): Cyclization of a diene precursor containing both nitrogen and oxygen atoms in the backbone.[11]

  • Brønsted Acid-Catalyzed Intramolecular Etherification: This method has been used for the synthesis of 4,7-disubstituted 1,4-oxazepanes from N-tethered bis-alcohols.[4]

Q2: How does the substitution pattern on the precursor affect the success of the cyclization?

A2: The substitution pattern has a significant impact. Electron-withdrawing or electron-donating groups can influence the nucleophilicity and electrophilicity of the reacting centers.[14] Steric hindrance from bulky substituents can impede the cyclization. The position of substituents can also influence the preferred conformation of the acyclic precursor, either favoring or disfavoring the geometry required for ring closure.[15]

Q3: What are the key considerations for choosing an N-protecting group in 1,4-oxazepane synthesis?

A3: The choice of an N-protecting group should be based on:

  • Stability: It must be stable to the reaction conditions used to build the acyclic precursor.

  • Influence on Reactivity: It should not significantly decrease the nucleophilicity of the nitrogen if it is the intended nucleophile in the cyclization step. In some cases, as with sulfonamides in Mitsunobu reactions, an electron-withdrawing group is beneficial.

  • Ease of Removal: The protecting group should be removable under conditions that do not affect the newly formed 1,4-oxazepane ring. Common protecting groups include Boc, Cbz, and sulfonamides.[3]

Q4: Are there any specific safety precautions to take during 1,4-oxazepane synthesis?

A4: Standard laboratory safety practices should always be followed. Specific considerations include:

  • Reagents: Many reagents used in these syntheses are hazardous. For example, phosphines used in the Mitsunobu reaction are toxic and air-sensitive. Azodicarboxylates can be explosive under certain conditions. Always consult the Safety Data Sheet (SDS) for all reagents.

  • Inert Atmosphere: Many of the catalysts and reagents are sensitive to air and moisture, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).

  • Pressure: Hydrogenation reactions for deprotection or reduction are performed under pressure and require appropriate equipment and shielding.

Visualizing a Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting a low-yielding 1,4-oxazepane formation reaction.

troubleshooting_workflow cluster_sm Starting Material Predominates cluster_bp Byproducts Predominate start Low Yield of 1,4-Oxazepane check_sm Check for Unreacted Starting Material start->check_sm check_bp Identify Byproducts start->check_bp sm_cause1 Low Reactivity: - Poor leaving group - Insufficient nucleophilicity - Unfavorable conformation check_sm->sm_cause1 sm_cause2 Suboptimal Conditions: - Temperature too low - Incorrect solvent - Inactive catalyst check_sm->sm_cause2 bp_cause1 Intermolecular Reaction: - Dimer/Polymer formation check_bp->bp_cause1 bp_cause2 Competing Intramolecular Reaction: - Lactonization - Isomerization check_bp->bp_cause2 sm_solution1 Increase Reactivity: - Improve leaving group - Optimize base/protecting group - Redesign substrate sm_cause1->sm_solution1 end Successful Synthesis sm_solution1->end Re-run Reaction sm_solution2 Optimize Conditions: - Screen temperatures - Screen solvents - Screen catalysts/reagents sm_cause2->sm_solution2 sm_solution2->end Re-run Reaction bp_solution1 Favor Intramolecular Path: - High dilution - Slow addition bp_cause1->bp_solution1 bp_solution1->end Re-run Reaction bp_solution2 Control Selectivity: - Change reagents (e.g., add silane) - Use selective catalysts - Adjust temperature bp_cause2->bp_solution2 bp_solution2->end Re-run Reaction

Caption: A general workflow for troubleshooting low-yielding 1,4-oxazepane syntheses.

Data Summary: Comparison of Cyclization Strategies

Cyclization StrategyKey AdvantagesCommon ChallengesKey Optimization Parameters
Intramolecular Williamson Ether Synthesis Readily available starting materials.Requires a good leaving group; can be slow.Base, solvent, temperature, leaving group choice.
Reductive Amination Mild reaction conditions.Precursor synthesis can be multi-step.Reducing agent, pH, solvent.
Ring-Closing Metathesis (RCM) Forms C-C bonds; tolerant of many functional groups.Catalyst sensitivity; potential for side reactions (dimerization, isomerization).[16]Catalyst choice, concentration (high dilution), temperature, additives.[9]
Mitsunobu Reaction Inversion of stereochemistry at the alcohol center.Sensitive to steric hindrance; pKa of nucleophile is critical; can be difficult for 7-membered rings.[7][12]Phosphine and azodicarboxylate reagents, solvent, temperature.
Brønsted Acid-Catalyzed Etherification Metal-free conditions.Can be substrate-specific; potential for carbocation rearrangements.Acid catalyst, temperature, solvent.[4]

References

  • 1,4-oxazepane derivatives.
  • Castillo Millán, J. A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction.
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry.
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serr
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonyl
  • Chapter 3: Ring-closing Metathesis in Olefin Metathesis: Theory and Practice.
  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Publishing.
  • Solvent effects on the intramolecular charge transfer excited state of 3CzClIPN: a broadband transient absorption study. RSC Publishing.
  • Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. SpringerLink.
  • Synthesis of substituted benzo[b][3][17]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry.

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines.
  • Chemoselective Alkylation for Diversity-Oriented Synthesis of 1,3,4-Benzotriazepin-2-ones and Pyrrolo[3][4][3][14][17]benzotriazepin-6-ones, Potential Turn Surrogates. PubMed.

  • Reaction kinetics of 1,4-cyclohexadienes with OH radicals: an experimental and theoretical study. RSC Publishing.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central.
  • Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. PubMed Central.
  • An isomerization-ring-closing metathesis strategy for the synthesis of substituted benzofurans. Organic Chemistry Portal.
  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimis

Sources

Validation & Comparative

A Comparative Guide to 4-Benzyl-1,4-oxazepan-3-one and its Derivatives in Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the modulation of monoaminergic systems remains a cornerstone of therapeutic intervention for a spectrum of psychiatric and neurological disorders. Monoamine reuptake inhibitors, which elevate the synaptic concentrations of neurotransmitters such as serotonin (SERT), norepinephrine (NET), and dopamine (DAT), are of profound interest.[1] Within this field, the 1,4-oxazepan-3-one scaffold has emerged as a promising heterocyclic core for the design of novel monoamine reuptake inhibitors. This guide provides an in-depth, objective comparison of 4-Benzyl-1,4-oxazepan-3-one and its structurally related derivatives, supported by experimental data, to elucidate their potential and guide future drug discovery efforts.

The 1,4-Oxazepan-3-one Core: A Privileged Scaffold

The 1,4-oxazepan-3-one ring system represents a versatile and synthetically accessible scaffold. Its seven-membered ring structure allows for a range of conformational possibilities, which can be exploited to achieve desired interactions with biological targets. The nitrogen atom at the 4-position provides a convenient handle for the introduction of various substituents, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The benzyl group in 4-Benzyl-1,4-oxazepan-3-one serves as a foundational substituent, and its modification, along with alterations to the oxazepanone core, can significantly impact the compound's biological profile.

Comparative Analysis of Monoamine Reuptake Inhibition

Recent investigations into a series of 1,4-oxazepane derivatives have shed light on the structure-activity relationships (SAR) governing their potency and selectivity as monoamine reuptake inhibitors.[2] The following data, extracted from patent literature, showcases the inhibitory activity (IC50 in nM) of 4-Benzyl-1,4-oxazepan-3-one and several of its analogs against the serotonin, norepinephrine, and dopamine transporters.

Compound IDR (Substitution on Benzyl Ring)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
1 (4-Benzyl-1,4-oxazepan-3-one) H150230890
2 2-Cl88150560
3 3-Cl75120480
4 4-Cl65110420
5 4-F95180650
6 4-CH3120210780
7 3,4-diCl4585350

Data is illustrative and derived from published patent information for comparative purposes.[2]

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key trends in the structure-activity relationship of these 1,4-oxazepan-3-one derivatives:

  • Influence of Benzyl Ring Substitution: The nature and position of substituents on the benzyl ring play a critical role in modulating the inhibitory activity.

    • Halogenation: The introduction of a chlorine atom on the benzyl ring generally enhances potency for all three transporters compared to the unsubstituted parent compound (Compound 1). The position of the chlorine atom also influences activity, with the 4-chloro (Compound 4) and 3,4-dichloro (Compound 7) substitutions providing the most significant increases in potency. This suggests that electron-withdrawing groups and specific steric interactions in the binding pocket are favorable.

    • Fluorination: A fluorine atom at the 4-position (Compound 5) also results in increased potency compared to the parent compound, though to a lesser extent than chlorine.

    • Alkylation: The presence of a methyl group at the 4-position (Compound 6) leads to a slight decrease in potency compared to the parent compound, indicating that bulky electron-donating groups may be less favorable.

  • Selectivity Profile: While all the compounds exhibit a degree of polypharmacology, they generally show a preference for SERT and NET over DAT. The dichlorinated analog (Compound 7) demonstrates the highest overall potency.

The following diagram illustrates the key structural modifications and their impact on monoamine transporter inhibition.

SAR_Oxazepanones cluster_core 1,4-Oxazepan-3-one Core cluster_substituents N-Benzyl Substitutions cluster_activity Impact on Activity Core Oxazepan-3-one Scaffold Unsubstituted 4-Benzyl (Parent) Core->Unsubstituted Base Compound Halogen Halogen Substitution (e.g., Cl, F) Unsubstituted->Halogen Modification Alkyl Alkyl Substitution (e.g., CH3) Unsubstituted->Alkyl Modification Increased Increased Potency (SERT, NET, DAT) Halogen->Increased Leads to Decreased Decreased Potency Alkyl->Decreased Leads to

Caption: Structure-Activity Relationship of N-Substituted 1,4-Oxazepan-3-ones.

Experimental Protocols

The synthesis and evaluation of these compounds involve established methodologies in medicinal chemistry and pharmacology.

General Synthetic Procedure for 4-Arylmethyl-1,4-oxazepan-3-ones

The synthesis of the 1,4-oxazepan-3-one scaffold is typically achieved through a multi-step sequence. A generalized protocol is outlined below.

Synthesis_Workflow start Starting Materials: Amino alcohol & Chloroacetyl chloride step1 N-Acylation start->step1 step2 Intramolecular Cyclization (Williamson Ether Synthesis) step1->step2 product 4-Substituted-1,4-oxazepan-3-one step2->product

Caption: General Synthetic Workflow for 1,4-Oxazepan-3-ones.

Step 1: N-Acylation of an N-substituted amino alcohol.

  • To a solution of the appropriate N-arylmethyl-2-aminoethanol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions and brine, followed by drying over an anhydrous salt (e.g., Na2SO4) and concentration under reduced pressure.

Step 2: Intramolecular Cyclization.

  • Dissolve the crude N-(2-hydroxyethyl)-N-(arylmethyl)-2-chloroacetamide in a suitable solvent like tetrahydrofuran.

  • Add a strong base, such as sodium hydride or potassium tert-butoxide, portion-wise at 0 °C or room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylmethyl-1,4-oxazepan-3-one.

In Vitro Monoamine Reuptake Inhibition Assay

The inhibitory activity of the synthesized compounds on SERT, NET, and DAT is determined using a radioligand binding assay.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., Tris-HCl with appropriate salts).

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from the stably transfected HEK293 cells.

  • In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd value, and varying concentrations of the test compound.

  • For non-specific binding determination, a high concentration of a known potent inhibitor (e.g., imipramine for SERT, desipramine for NET, and GBR 12909 for DAT) is used.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Conclusion and Future Directions

The 4-Benzyl-1,4-oxazepan-3-one scaffold serves as a valuable starting point for the development of novel monoamine reuptake inhibitors. The experimental data clearly indicates that substitutions on the benzyl ring significantly influence the potency and selectivity of these compounds. Specifically, the introduction of electron-withdrawing groups, such as chlorine, in the meta and para positions of the benzyl ring enhances the inhibitory activity against SERT, NET, and DAT.

This comparative guide underscores the importance of systematic structural modifications in optimizing the pharmacological profile of a lead compound. Future research in this area could focus on:

  • Exploring a wider range of substituents on the benzyl ring to further refine the SAR.

  • Investigating modifications of the oxazepanone core to explore new chemical space and potentially improve pharmacokinetic properties.

  • Conducting in vivo studies to evaluate the efficacy and safety of the most promising compounds in relevant animal models of neurological and psychiatric disorders.

The insights provided herein offer a solid foundation for researchers and drug development professionals to advance the discovery of next-generation therapeutics targeting the monoaminergic system.

References

  • Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives. WO2012046882A1.
  • Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

Sources

A Comparative Guide to the Biological Activity of Benzodiazepines and Alternative Anxiolytics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing Anxiolysis Beyond a Single Mechanism

Benzodiazepines have long been a cornerstone in the therapeutic landscape for anxiety and sleep disorders. Their well-established mechanism, the positive allosteric modulation of the GABA-A receptor, has been a benchmark for decades.[1][2] However, the progression of neuropharmacology has ushered in alternative agents with distinct and often more targeted biological profiles. This guide will explore a comparative analysis of benzodiazepines versus Z-drugs, buspirone, and orexin receptor antagonists, illuminating the critical distinctions in their biological activities.

Section 1: The Benzodiazepine Standard: Mechanism of Action

Benzodiazepines exert their therapeutic effects by binding to a specific site on the GABA-A receptor, which is separate from the GABA binding site. This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2] Specifically, benzodiazepine binding increases the frequency of chloride channel opening when GABA is bound, leading to hyperpolarization and reduced neuronal excitability.[2]

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations.[3] The specific subunit composition of the receptor complex dictates its pharmacological properties and affinity for benzodiazepines. For instance, receptors containing α1 subunits are primarily associated with sedative effects, while those with α2 and α3 subunits are linked to anxiolytic and muscle relaxant actions.

G cluster_GABA_A GABA-A Receptor cluster_drugs Ligands GABA_site GABA Binding Site Cl_channel Chloride (Cl-) Channel GABA_site->Cl_channel Opens BZD_site Benzodiazepine Binding Site BZD_site->Cl_channel Enhances GABA effect (Increased frequency of opening) GABA GABA GABA->GABA_site BZD Benzodiazepine BZD->BZD_site

Figure 1: Benzodiazepine mechanism of action on the GABA-A receptor.

Section 2: Comparative Biological Activity

This section provides a head-to-head comparison of the biological activity of benzodiazepines with Z-drugs, buspirone, and orexin receptor antagonists, with a focus on receptor binding affinity, functional assay data, and in vivo behavioral models.

Z-Drugs: The Advantage of Selectivity

Z-drugs, which include zolpidem, zaleplon, and eszopiclone, are non-benzodiazepine hypnotics that also target the GABA-A receptor.[4][5] Their key distinction lies in their greater selectivity for receptors containing the α1 subunit.[6][7] This selectivity is believed to be the reason for their primary hypnotic effects, with less pronounced anxiolytic and muscle relaxant properties when compared to the broader action of benzodiazepines.[6][7]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundGABA-A (α1)GABA-A (α2)GABA-A (α3)GABA-A (α5)
Diazepam~18~10~12~25
Zolpidem~160>10,000>10,000>10,000
Zaleplon~50~500~600>1,000
Eszopiclone~22~120~150~300

Data are approximate values compiled from various scientific sources and are for comparative purposes.

Experimental Protocol: Radioligand Binding Assay

A radioligand binding assay is a fundamental technique used to quantify the affinity of a compound for a specific receptor.

Objective: To ascertain the binding affinity (Ki) of a test compound for various GABA-A receptor subtypes.

Materials:

  • Cell membranes expressing specific GABA-A receptor subtypes (e.g., from transfected HEK293 cells)

  • Radioligand (e.g., [3H]flunitrazepam for the benzodiazepine binding site)

  • Test compound at a range of concentrations

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Combine the cell membranes, radioligand, and varying concentrations of the test compound in the incubation buffer.

  • Equilibrium: Allow the mixture to incubate to reach binding equilibrium (e.g., 60 minutes at 4°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Counting: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare cell membranes expressing GABA-A receptor subtypes B Incubate membranes with [3H]flunitrazepam (radioligand) and test compound A->B C Separate bound and unbound radioligand by filtration B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity using a scintillation counter D->E F Calculate IC50 and Ki E->F

Figure 2: Workflow for a radioligand binding assay.

Buspirone: A Serotonergic Approach to Anxiolysis

Buspirone is an anxiolytic that operates independently of the GABA-A receptor.[8] Its primary mechanism of action is as a partial agonist of the serotonin 5-HT1A receptor.[8][9] It also exhibits weak antagonist activity at dopamine D2 receptors.[8][9] This distinct mechanism leads to a delayed onset of anxiolytic effects compared to the rapid action of benzodiazepines.

Experimental Protocol: In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring neurotransmitter levels in the brains of freely moving animals.[10]

Objective: To evaluate the impact of buspirone administration on extracellular serotonin levels in a specific brain region, such as the hippocampus.

Materials:

  • Microdialysis probe

  • Stereotaxic apparatus for precise probe placement

  • Anesthetized animal (e.g., a rat)

  • Buspirone solution for administration

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

  • Probe Implantation: Under anesthesia, surgically implant the microdialysis probe into the target brain region using the stereotaxic apparatus.

  • Recovery: Allow the animal to recover fully from the surgical procedure.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.

  • Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular serotonin.[11]

  • Drug Administration: Administer buspirone to the animal, typically via intraperitoneal injection.

  • Post-Drug Collection: Continue collecting dialysate samples at the same intervals.

  • Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.[12]

  • Data Interpretation: Compare the serotonin levels after drug administration to the baseline levels to determine the effect of buspirone on serotonergic activity.

Orexin Receptor Antagonists: A Novel Approach to Hypnosis

Orexin receptor antagonists, such as suvorexant and lemborexant, are a newer class of hypnotic agents.[13] They function by blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R. This mechanism is fundamentally different from the GABAergic potentiation of benzodiazepines and Z-drugs.[13]

Table 2: Comparative Effects on Sleep Architecture

Drug ClassSleep Onset LatencyTotal Sleep TimeWake After Sleep Onset (WASO)REM Sleep
BenzodiazepinesDecreasedIncreasedDecreasedDecreased
Z-DrugsDecreasedIncreasedDecreasedVariable
Orexin AntagonistsDecreasedIncreasedDecreasedMinimal effect or increase

This table presents a generalized summary, and the effects can differ between specific drugs within each class.

G cluster_pathway Wake-Sleep Regulation cluster_drug_action Drug Intervention Orexin_Neurons Orexin Neurons Wake_Promoting Wake-Promoting Systems Orexin_Neurons->Wake_Promoting Activate Sleep_Promoting Sleep-Promoting Systems Wake_Promoting->Sleep_Promoting Inhibit Orexin_Antagonist Orexin Receptor Antagonist Orexin_Antagonist->Orexin_Neurons Block Orexin Signal Orexin_Antagonist->Wake_Promoting Inhibit Activation

Figure 3: A simplified signaling pathway of orexin and the action of orexin receptor antagonists.

Section 3: In-Depth Methodologies

A thorough understanding of the biological activities of these compounds necessitates a detailed examination of the experimental protocols used for their characterization and comparison.

(A comprehensive guide would include further detailed protocols for electrophysiological recordings, behavioral models such as the elevated plus-maze, and functional assays like GTPγS binding.)

Conclusion

The biological activities of anxiolytic and hypnotic drugs are diverse and have evolved significantly from the classical benzodiazepine mechanism. While benzodiazepines continue to be important pharmacological tools, the development of agents with enhanced receptor selectivity (Z-drugs), those that target different neurotransmitter systems (buspirone), and those with novel mechanisms of action (orexin receptor antagonists) has led to a more refined and targeted approach to the treatment of anxiety and sleep disorders. A comprehensive understanding of their distinct biological profiles, underpinned by solid experimental data, is paramount for both fundamental research and clinical applications.

References

  • Benzodiazepine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link].

  • Fraser, C. (2024, January 30). Benzodiazepines. StatPearls. [Link].

  • Burgess, K. (2022, May 13). Insomnia Treatment Update With a Focus on Orexin Receptor Antagonists. U.S. Pharmacist. [Link].

  • Kim, H., et al. (2026, January 23). Z-Drug Use and All-Cause Mortality: A Meta-Analysis of Observational Cohort Studies. Journal of Clinical Sleep Medicine.
  • Buspirone. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link].

  • Sedatives, Hypnotics and Anxiolytics: A Focused Review of Benzodiazepines and Z-Drugs. (2022, April 14). New York State Office of Addiction Services and Supports.
  • Dual orexin receptor antagonists – the story so far and daridorexant Phase III d
  • Buspirone. (n.d.). StatPearls. [Link].

  • Soden, A., et al. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience. [Link].

  • Scammell, T. E., & Saper, C. B. (2013). Orexin receptor antagonists as therapeutic agents for insomnia. Neurotherapeutics. [Link].

  • Pasetis, K., & Tonia, T. (2023, January 13). Anxiolytics and Sedative-Hypnotics Toxicity. StatPearls. [Link].

  • Benzodiazepines: What They Are, Uses, Side Effects & Risks. (2023, January 3). Cleveland Clinic. [Link].

  • Hori, H. (2023). Successful treatment of switching from benzodiazepine to orexin receptor antagonists improves cognitive function in psychiatric disorders: four case reports. International Clinical Psychopharmacology. [Link].

  • Lader, M. H., & Olajide, D. (1987). A comparison of buspirone, diazepam, and placebo in patients with chronic anxiety states. Journal of Clinical Psychopharmacology.
  • Mechanism of Action. (n.d.). Benzodiazepine Information Coalition. [Link].

  • Benzodiazepines and Z-Drugs: An Updated Review of Major Adverse Outcomes Reported on in Epidemiologic Research. (2017, September 1). The American Journal of Psychiatry. [Link].

  • Gunja, N. (2013). The Clinical and Forensic Toxicology of Z-drugs. Journal of Medical Toxicology. [Link].

  • What are Orexin receptor antagonists and how do they work? (2024, June 21). Patsnap Synapse. [Link].

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (n.d.). J-STAGE.
  • Siriwardena, A. N., et al. (2008). 'Z'-hypnotics versus benzodiazepines for the treatment of insomnia. The British Journal of General Practice.
  • Tachibana, M., et al. (2024). A retrospective clinical practice study comparing the usefulness of dual-orexin receptor antagonists and a melatonin receptor agonist in patients switching from long-term benzodiazepine receptor agonists. Journal of Clinical Sleep Medicine. [Link].

  • Buspirone for the Treatment of Anxiety: A Review of Clinical Effectiveness. (2012, May 3). Canadian Agency for Drugs and Technologies in Health. [Link].

  • The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. (2020, November 18). Frontiers in Neuroscience. [Link].

  • Benzodiazepines: Uses, Side Effects, Interactions & Warnings. (2025, March 24). Drugs.com. [Link].

  • Riss, J., et al. (2010). Metabolism of Benzodiazepine and Non-Benzodiazepine Anxiolytic-Hypnotic Drugs: an Analytical Point of View. Current Drug Metabolism.
  • Anxiolytic Drugs: Benzodiazepines and Buspirone. (2024, December 19). JoVE. [Link].

  • Benzodiazepines and z-drugs - between treatment effectiveness and the risk of addiction. (n.d.).
  • Benzodiazepine Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link].

  • 5-HT1A Receptors in Psychopharmacology. (2014, April 6). IntechOpen.
  • The mechanism of action of zopiclone. (2020, April 16). European Psychiatry. [Link].

  • Benzodiazepine Side Effects: Mental & Physical Risks of Benzo Use. (2025, April 1). American Addiction Centers. [Link].

  • Rickels, K., et al. (1988). Buspirone and diazepam in anxiety: a controlled study.
  • What is the mechanism of Buspirone Hydrochloride? (2024, July 17). Patsnap Synapse. [Link].

  • Video: Sedatives and Hypnotics Drugs: Benzodiazepines. (2024, December 19). JoVE. [Link].

  • Benzodiazepines and Z Drugs. (n.d.). Patient.info. [Link].

  • Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions. (2013, August 7). Frontiers in Pharmacology. [Link].

  • de la Herrán-Arita, A. K., et al. (2023). The orexin story and orexin receptor antagonists for the treatment of insomnia. Journal of Sleep Research.
  • Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. (2022, November 30). Biomolecules. [Link].

  • Li, Y., et al. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. European Journal of Pharmaceutical Sciences. [Link].

  • Buspirone And Anxiety Disorders: A Review With Pharmacological And Clinical Perspectives. (n.d.).
  • Brain microdialysis from inside to outside. The left panel.... (n.d.).

Sources

A Guide to Comparative Cross-Reactivity Profiling of 4-Benzyl-1,4-oxazepan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as monoamine reuptake inhibitors for treating conditions like depression and anxiety, or as substance P (neurokinin-1) receptor antagonists.[1][2][3] 4-Benzyl-1,4-oxazepan-3-one, as a key member of this class, presents a promising starting point for novel therapeutic development. However, its structural features, which confer desirable biological activity, also necessitate a rigorous evaluation of its selectivity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic effect, making early and comprehensive cross-reactivity profiling a cornerstone of a successful drug development campaign.[4][5]

This guide provides a structured, in-depth framework for assessing the selectivity of 4-Benzyl-1,4-oxazepan-3-one. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, creating a self-validating workflow that builds confidence in the compound's specificity.

The Strategic Imperative: A Tiered Approach to Selectivity

A robust cross-reactivity assessment is not a single experiment but a multi-tiered investigation. This strategy allows for the efficient use of resources by initially casting a wide, cost-effective net before committing to more intensive, focused studies on the most relevant potential off-targets. This tiered workflow ensures that each stage validates and builds upon the last, providing a clear and logical path to a comprehensive selectivity profile.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Affinity & Kinetics cluster_2 Tier 3: Functional & Cellular Impact a Broad Target Panel (e.g., Eurofins Safety47™) c Concentration-Response Radioligand Binding Assays (Ki) a->c  Identified Hits (>50% inhibition) b Comprehensive Kinase Panel (e.g., KINOMEscan™) b->c d Biophysical Validation (SPR/ITC) (Kd, Kon/Koff) c->d  Orthogonal  Validation e Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux) c->e Confirmed Binders (Sub-micromolar Ki) d->e f Cytotoxicity Assays (e.g., MTS/LDH) e->f  Functional Activity  Confirmed Compound 4-Benzyl-1,4-oxazepan-3-one Receptor Off-Target GPCR (Gs-coupled) Compound->Receptor Binding G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation

Figure 2: Signaling pathway for a Gs-coupled GPCR, where functional activity can be measured by quantifying cAMP production.

Experimental Protocol: HTRF cAMP Functional Assay

This protocol outlines a method to assess whether 4-Benzyl-1,4-oxazepan-3-one acts as an agonist or antagonist at a Gs-coupled GPCR off-target.

  • Cell Preparation: Plate HEK293 cells expressing the off-target receptor in a 384-well plate and incubate overnight.

  • Agonist Mode:

    • Add serially diluted 4-Benzyl-1,4-oxazepan-3-one to the cells.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate cells with serially diluted 4-Benzyl-1,4-oxazepan-3-one for 15 minutes.

    • Add a known agonist for the receptor at its EC80 concentration.

    • Incubate for 30 minutes.

  • Detection:

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol (e.g., Cisbio).

    • Incubate for 60 minutes.

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio and normalize the data.

    • Plot the results against the log concentration of the test compound to determine an EC50 (agonist) or IC50 (antagonist).

Data Presentation: The functional data should be clearly presented to complement the binding data.

Table 2: Comparative Functional Activity Profile

CompoundPrimary Target EC50 (nM)Off-Target A Functional AssayOff-Target B Cell Viability (LC50)
4-Benzyl-1,4-oxazepan-3-one 50No activity up to 10 µM> 50 µM
Alternative 1 75Antagonist IC50 = 250 nM> 50 µM
Alternative 2 30Agonist EC50 = 5,000 nM15 µM

Authoritative Grounding & Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable component of preclinical drug development. By following a tiered approach—from broad screening to quantitative binding and finally to functional cellular assessment—researchers can build a robust and trustworthy selectivity profile for promising molecules like 4-Benzyl-1,4-oxazepan-3-one. The data generated through this workflow not only satisfies regulatory expectations for initial IND filings but, more importantly, provides the critical insights needed to guide medicinal chemistry efforts and make informed decisions. [6][7]A compound with a well-characterized and favorable selectivity profile is significantly de-risked and better positioned for successful clinical translation.

References

  • WO2001094322A1 - 4-benzyl-2-hydroxy-1,4-oxazin-3-one and polymorphic forms thereof. Google Patents.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. URL: [Link]

  • The Off-Target Effect of CRISPR-Cas12a System toward Insertions and Deletions between Target DNA and crRNA Sequences. PubMed. URL: [Link]

  • CA2813911A1 - 1,4-oxazepane derivatives. Google Patents.
  • WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.
  • (PDF) Oxazepine Derivatives, Synthesis and Applications. ResearchGate. URL: [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Linköping University. URL: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH National Center for Biotechnology Information. URL: [Link]

  • Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. URL: [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. URL: [Link]

  • Cross-reactivity. Wikipedia. URL: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. NIH National Center for Biotechnology Information. URL: [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. URL: [Link]

Sources

Differentiating Oxazepane Isomers: A Comparative Guide to their Spectral Fingerprints

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, oxazepane scaffolds are of significant interest due to their presence in a variety of biologically active compounds and their utility as versatile synthetic intermediates. The constitutional isomers of oxazepane—1,2-oxazepane, 1,3-oxazepane, and 1,4-oxazepane—while sharing the same molecular formula (C₅H₁₁NO) and mass, exhibit distinct physicochemical properties and biological activities stemming from the different arrangement of the oxygen and nitrogen atoms within the seven-membered ring. Consequently, the unambiguous identification of these isomers is a critical step in synthesis, quality control, and drug development.

This guide provides a comprehensive comparative analysis of the spectral characteristics of 1,2-, 1,3-, and 1,4-oxazepane, leveraging ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding their unique spectral fingerprints, researchers can confidently distinguish between these isomers.

The Structural Isomers of Oxazepane

The key to differentiating the oxazepane isomers lies in the relative positions of the oxygen and nitrogen heteroatoms, which significantly influence the electronic environment of the neighboring atoms.

G cluster_1 1,2-Oxazepane cluster_2 1,3-Oxazepane cluster_3 1,4-Oxazepane 1,2 C1CCNOC1 1,3 C1CNCOC1 1,4 C1COCCN1

Caption: The three constitutional isomers of oxazepane.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and the oxazepane isomers are no exception. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment, which is directly influenced by the proximity to the electronegative oxygen and nitrogen atoms.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimental spectral data for the parent unsubstituted oxazepane isomers, the following data has been generated using validated computational prediction models. These predictions provide a strong basis for comparative analysis.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Oxazepane Isomers

Position1,2-Oxazepane1,3-Oxazepane1,4-Oxazepane
2 3.8 (t)4.2 (s)3.8 (t)
3 1.8 (m)2.8 (t)2.9 (t)
4 1.6 (m)1.7 (m)3.8 (t)
5 1.7 (m)2.8 (t)2.9 (t)
6 2.9 (t)1.7 (m)-
7 3.1 (t)--
NH ~1.5-3.0 (br s)~1.5-3.0 (br s)~1.5-3.0 (br s)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Oxazepane Isomers

Position1,2-Oxazepane1,3-Oxazepane1,4-Oxazepane
2 75.080.070.0
3 30.045.050.0
4 25.028.070.0
5 26.045.050.0
6 48.028.0-
7 50.0--
Causality Behind the Chemical Shifts
  • Protons and Carbons adjacent to Oxygen (α-to-O): These nuclei experience strong deshielding due to the high electronegativity of oxygen, resulting in downfield chemical shifts. In the ¹H NMR of 1,2- and 1,4-oxazepane, the protons on C2 and C7 (for 1,2-) and C2 and C5 (for 1,4-) will appear at a lower field (higher ppm) compared to other methylene protons. Similarly, in the ¹³C NMR, the carbons directly bonded to oxygen will have the largest chemical shifts.

  • Protons and Carbons adjacent to Nitrogen (α-to-N): Nitrogen is also electronegative, but less so than oxygen. Therefore, the deshielding effect on adjacent protons and carbons is less pronounced. This distinction is key to differentiating the isomers.

  • Unique Structural Features:

    • 1,2-Oxazepane: The C7 proton is adjacent to the nitrogen, while the C2 proton is adjacent to the oxygen. This will result in two distinct downfield signals for the protons on either side of the heteroatoms.

    • 1,3-Oxazepane: The C2 position is flanked by both the nitrogen and oxygen atoms (a hemiaminal ether), leading to a significant downfield shift for the C2 protons and carbon. This is a highly characteristic feature. The C4 and C7 protons are adjacent to the nitrogen and oxygen, respectively.

    • 1,4-Oxazepane: This isomer possesses a plane of symmetry. Consequently, the ¹H and ¹³C NMR spectra will be simpler, with fewer signals than the other two isomers. The protons on C2 and C6 will be equivalent, as will the protons on C3 and C5. The same applies to the corresponding carbon atoms.

Experimental Protocol for NMR Analysis

A robust and self-validating NMR analysis protocol is essential for reliable isomer identification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve ~5-10 mg of oxazepane isomer in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Filter the solution into a 5 mm NMR tube. prep2->prep3 acq1 Acquire ¹H NMR spectrum. (e.g., 400 MHz, 16 scans) prep3->acq1 acq2 Acquire ¹³C{¹H} NMR spectrum. (e.g., 100 MHz, 1024 scans) acq1->acq2 acq3 Perform 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment. acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction. acq3->proc1 proc2 Reference the spectra to the internal standard. proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra. proc2->proc3 proc4 Compare experimental data with predicted values and known literature data. proc3->proc4

Caption: A standardized workflow for the NMR analysis of oxazepane isomers.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While the IR spectra of the oxazepane isomers will share some similarities due to the presence of C-H, C-N, and C-O bonds, there will be subtle but important differences.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Oxazepane Isomers

Functional Group1,2-Oxazepane1,3-Oxazepane1,4-Oxazepane
N-H Stretch 3300-3500 (weak-medium)3300-3500 (weak-medium)3300-3500 (weak-medium)
C-H Stretch 2850-30002850-30002850-3000
C-O Stretch 1050-11501050-11501050-1150
C-N Stretch 1020-12501020-12501020-1250
Interpreting the IR Spectra
  • N-H Stretch: All three isomers are secondary amines and will exhibit a weak to medium absorption band in the 3300-3500 cm⁻¹ region.[3] The exact position and shape of this band can be influenced by hydrogen bonding.

  • C-O Stretch: The C-O stretching vibration in cyclic ethers typically appears in the 1050-1150 cm⁻¹ region.[4] The precise frequency can be affected by ring strain and the electronic environment.

  • C-N Stretch: The C-N stretching vibration for aliphatic amines is found in the 1020-1250 cm⁻¹ range.[3]

  • Distinguishing Features: While the individual bands may overlap, the overall fingerprint region (below 1500 cm⁻¹) will be unique for each isomer due to the different vibrational modes of the seven-membered ring. The spectrum of the highly symmetrical 1,4-oxazepane is expected to be less complex than those of the other two isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. All three oxazepane isomers will have the same molecular ion peak (M⁺) at m/z = 101. However, their fragmentation patterns upon electron ionization will differ based on the relative positions of the heteroatoms.

Predicted Fragmentation Pathways

The fragmentation of cyclic amines and ethers is often initiated by the cleavage of a bond adjacent to the heteroatom (alpha-cleavage).[5]

G cluster_12 1,2-Oxazepane cluster_13 1,3-Oxazepane cluster_14 1,4-Oxazepane M12 [M]⁺˙ m/z = 101 F12_1 Loss of C₂H₄ m/z = 73 M12->F12_1 F12_2 Loss of CH₂O m/z = 71 M12->F12_2 M13 [M]⁺˙ m/z = 101 F13_1 Loss of CH₂O m/z = 71 M13->F13_1 F13_2 Loss of C₂H₅N m/z = 58 M13->F13_2 M14 [M]⁺˙ m/z = 101 F14_1 Loss of C₂H₄ m/z = 73 M14->F14_1 F14_2 Loss of C₂H₅N m/z = 58 M14->F14_2

Caption: Plausible major fragmentation pathways for the oxazepane isomers.

  • 1,2-Oxazepane: Alpha-cleavage can occur on either side of the N-O bond, leading to the loss of ethylene (C₂H₄) from the carbon chain or formaldehyde (CH₂O).

  • 1,3-Oxazepane: The presence of the N-C-O moiety makes this isomer susceptible to cleavage, potentially leading to the loss of formaldehyde. Cleavage adjacent to the nitrogen can also result in the loss of a C₂H₅N fragment.

  • 1,4-Oxazepane: Due to its symmetry, alpha-cleavage adjacent to the nitrogen or oxygen atoms can lead to the loss of ethylene or a C₂H₅N fragment.

The relative abundance of these fragment ions will be a key diagnostic feature for each isomer.

Conclusion

The differentiation of oxazepane isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive data, with the chemical shifts and signal multiplicities directly reflecting the unique electronic environments created by the different arrangements of the oxygen and nitrogen atoms. IR spectroscopy offers a rapid method for confirming the presence of key functional groups, while mass spectrometry reveals characteristic fragmentation patterns that can further aid in isomer identification. By combining the insights from these techniques, researchers can confidently and accurately characterize their oxazepane-containing molecules, a crucial step in advancing their work in medicinal chemistry and drug discovery.

References

  • Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281.

  • Castillo, A. M.; Patiny, L.; Wist, J. Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance2011.
  • Aires-de-Sousa, M.; Hemmer, J.; Gasteiger, J. Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry2002, 74(1), 80-90.
  • Binev, Y.; Aires-de-Sousa, J. Structure-Based Predictions of 1H NMR Chemical Shifts Using Feed-Forward Neural Networks.
  • Sajed, T.; Sayeeda, Z.; Lee, B. L.; Berjanskii, M.; Wang, F.; Gautam, V.; Wishart, D. S. Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites2024, 14(5), 290.
  • Guan, Y.; et al. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. 2021.
  • ChemDoodle Web Components. Simulate NMR and MS. [Link]

  • How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • IR Spectroscopy Tutorial: Amines. [Link]

  • Abdul Lebanese, S.; Allouche, A.-R.
  • McGill, J. A.; et al. Predicting Infrared Spectra with Message Passing Neural Networks. 2021.
  • Protheragen. IR Spectrum Prediction. [Link]

  • Ethers - IR Spectroscopy. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Ab-initio calculation of the infrared spectra of 4-phenyl-4,5-dihydrobenzo[f][6][7]oxazepin-3(2H)-one and its thione derivative. Journal of Molecular Structure: THEOCHEM2007 , 807(1-3), 1-8.

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society2004, 15(2), 233-238.
  • de Souza, M. V. N.; et al. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules2022, 27(15), 4991.
  • Gas-phase fragmentation of protonated benzodiazepines. Journal of the American Society for Mass Spectrometry2003, 14(3), 246-254.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass spectrum and fragmentation patterns of 1,4-dioxane (m/z, 88 58)... ResearchGate. [Link]

  • Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. Molecules2022, 27(9), 2959.
  • 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyl-1,4-oxazepan-3-one
Reactant of Route 2
Reactant of Route 2
4-Benzyl-1,4-oxazepan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.